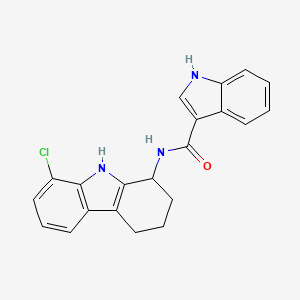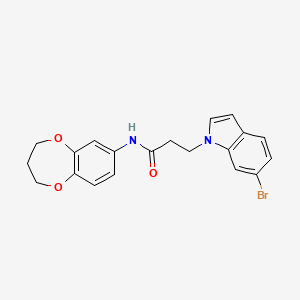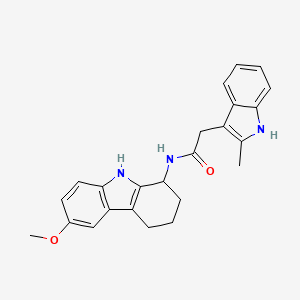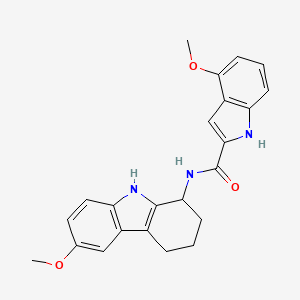![molecular formula C21H22N4O2 B14935831 N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methoxy-1H-indol-1-yl)acetamide](/img/structure/B14935831.png)
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methoxy-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methoxy-1H-indol-1-yl)acetamide is a complex organic compound that combines the structural features of benzimidazole and indole These two moieties are known for their significant biological activities and are often found in pharmacologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methoxy-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and indole intermediates, followed by their coupling through appropriate linkers.
Benzimidazole Synthesis: Benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Coupling Reaction: The final step involves the coupling of the benzimidazole and indole intermediates through a propyl linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and nitro compounds.
Major Products Formed
Oxidation: Indoxyl derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole and indole derivatives.
Aplicaciones Científicas De Investigación
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methoxy-1H-indol-1-yl)acetamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methoxy-1H-indol-1-yl)acetamide is likely related to its ability to interact with various biological targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially interfering with their function . The indole moiety can interact with various receptors and enzymes, modulating their activity . Together, these interactions can lead to a range of biological effects, including antimicrobial, antiviral, and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: Compounds such as albendazole and mebendazole, which are used as antiparasitic agents.
Indole Derivatives: Compounds such as indomethacin and serotonin, which have anti-inflammatory and neurotransmitter activities, respectively.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methoxy-1H-indol-1-yl)acetamide is unique due to the combination of benzimidazole and indole moieties in a single molecule. This dual functionality can lead to a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties .
Propiedades
Fórmula molecular |
C21H22N4O2 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C21H22N4O2/c1-27-19-9-4-8-18-15(19)11-13-25(18)14-21(26)22-12-5-10-20-23-16-6-2-3-7-17(16)24-20/h2-4,6-9,11,13H,5,10,12,14H2,1H3,(H,22,26)(H,23,24) |
Clave InChI |
OXAONHJSUOIZPZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C=CN2CC(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-({[4-(3-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B14935748.png)


![2'-Cyclohexyl-N-isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14935759.png)
![3,4,5-trimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B14935764.png)
![2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}-N-phenylacetamide](/img/structure/B14935770.png)


![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B14935789.png)
![N-[2-(furan-2-yl)ethyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B14935794.png)
![1-(2-methoxyphenyl)-5-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B14935808.png)


![4-(4-hydroxyquinazolin-2-yl)-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}butanamide](/img/structure/B14935818.png)
